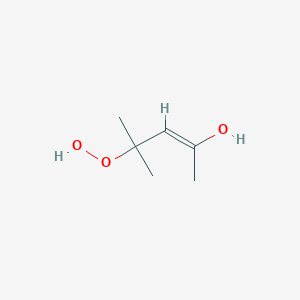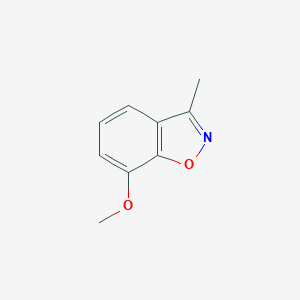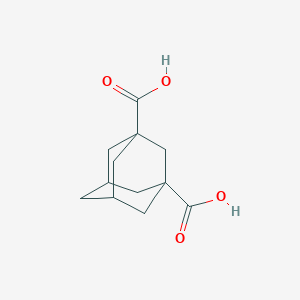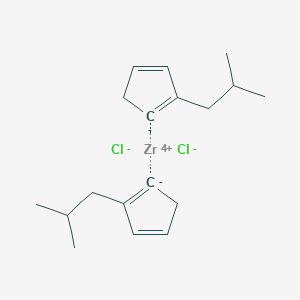
1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one, also known as CKD-602, is a synthetic compound that has been extensively studied for its potential application in cancer treatment. This compound belongs to the family of chalcones, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one is not fully understood, but it is believed to involve multiple pathways. 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one has also been found to activate the p53 tumor suppressor pathway, which regulates cell cycle progression and apoptosis. Furthermore, 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. In animal models, 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one has been found to suppress tumor growth and metastasis. These findings suggest that 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one may have therapeutic potential in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one in lab experiments is its high potency and selectivity against cancer cells. This allows for lower doses to be used, reducing the risk of toxicity. Another advantage is its ability to induce apoptosis and inhibit angiogenesis, which are important processes in cancer progression. However, one limitation of using 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of clinical studies on 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one, which makes it difficult to assess its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one. One direction is to investigate its potential in combination therapy with other anticancer agents. Another direction is to study its effects on cancer stem cells, which are believed to be responsible for tumor recurrence and metastasis. Additionally, further studies are needed to assess the safety and efficacy of 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one in clinical trials. Finally, research is needed to optimize the synthesis method of 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one to improve its purity and yield.
Métodos De Síntesis
The synthesis of 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one involves the condensation of 5-chloro-2-acetylthiophene and 4-methoxybenzaldehyde in the presence of a base and a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained after purification by column chromatography. This method has been optimized to yield high purity and high yield of 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one.
Aplicaciones Científicas De Investigación
1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one has been studied for its potential application in cancer treatment. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one has also been found to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models. These findings suggest that 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one may have therapeutic potential in cancer treatment.
Propiedades
IUPAC Name |
(E)-1-(5-chlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2S/c1-17-11-5-2-10(3-6-11)4-7-12(16)13-8-9-14(15)18-13/h2-9H,1H3/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHRGIXGUNICDQ-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

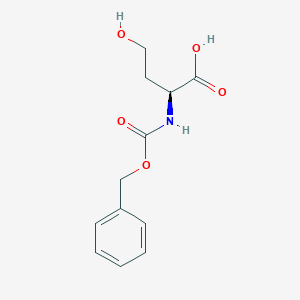

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate](/img/structure/B120061.png)




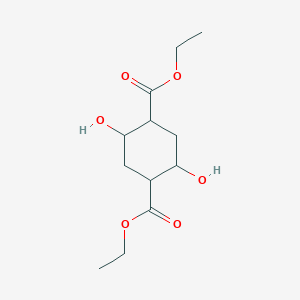
![{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid](/img/structure/B120078.png)

